molecular formula C15H12NNaO3 B7819427 sodium;2-(2-amino-3-benzoylphenyl)acetate

sodium;2-(2-amino-3-benzoylphenyl)acetate

Cat. No.: B7819427
M. Wt: 277.25 g/mol
InChI Key: MJAQSCHBMPGJES-UHFFFAOYSA-M
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Description

Sodium;2-(2-amino-3-benzoylphenyl)acetate is an organic sodium salt with the molecular formula C15H12NO3.Na. It is known for its role as a cyclooxygenase inhibitor, which makes it significant in various pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;2-(2-amino-3-benzoylphenyl)acetate typically involves the reaction of 2-amino-3-benzoylbenzoic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium;2-(2-amino-3-benzoylphenyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. This inhibition leads to a reduction in inflammation and pain. The molecular targets include cyclooxygenase-1 and cyclooxygenase-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .

Comparison with Similar Compounds

  • 2-(2-amino-3-benzoylphenyl)acetic acid
  • Amfenac
  • Diclofenac

Comparison: Sodium;2-(2-amino-3-benzoylphenyl)acetate is unique due to its sodium salt form, which enhances its solubility and bioavailability compared to its acid counterpart. It also exhibits a distinct mechanism of action compared to other non-steroidal anti-inflammatory drugs like diclofenac, making it a valuable compound in pharmaceutical research .

Properties

IUPAC Name

sodium;2-(2-amino-3-benzoylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3.Na/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;/h1-8H,9,16H2,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAQSCHBMPGJES-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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